molecular formula C18H15BrN4O3S B4869316 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 5281-00-5

2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B4869316
CAS No.: 5281-00-5
M. Wt: 447.3 g/mol
InChI Key: HXMZZKBKVUTTNA-UHFFFAOYSA-N
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Description

2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a chemical compound with the molecular formula C18H15BrN4O3S and a molecular weight of 447.306 g/mol . This compound is characterized by the presence of a bromine atom, a benzamide group, and a sulfamoyl-substituted phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves the following steps:

    Sulfamoylation: The addition of a sulfamoyl group to the phenyl ring.

    Pyrimidinylation: The attachment of a 4-methylpyrimidin-2-yl group to the sulfamoyl-substituted phenyl ring.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistent quality and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis produces carboxylic acids and amines .

Scientific Research Applications

2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is utilized in various scientific research fields:

    Chemistry: As a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigating its effects on biological systems and potential as a biochemical probe.

    Medicine: Exploring its potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .

Properties

IUPAC Name

2-bromo-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN4O3S/c1-12-10-11-20-18(21-12)23-27(25,26)14-8-6-13(7-9-14)22-17(24)15-4-2-3-5-16(15)19/h2-11H,1H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMZZKBKVUTTNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366802
Record name 2-Bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5281-00-5
Record name 2-Bromo-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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